molecular formula C33H32N4O4 B1674260 (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide CAS No. 780757-88-2

(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Cat. No. B1674260
M. Wt: 548.6 g/mol
InChI Key: HQWTUOLCGKIECB-XZWHSSHBSA-N
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Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Modification

  • Research on the pyrido[1,2-a]pyrimidine nucleus, such as in the molecule (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, includes chemical modifications to optimize biological properties. These modifications, like methylation in the pyridine moiety, can enhance specific characteristics such as analgesic properties (Ukrainets et al., 2015).

Synthesis and Characterization

  • Novel synthesis methods have been developed for similar pyranopyrazoles, providing insights into their molecular structures and potential applications in pharmaceutical chemistry. These methods include the synthesis of derivatives, characterization using spectral data, and theoretical studies (Al-Amiery et al., 2012).

Photocyclization and Structure

  • The compound and its analogs are also studied for photocyclization reactions, which is a key process in organic synthesis, contributing to understanding the molecular structure and properties (Wei et al., 2016).

Biological Activities

  • Derivatives of this compound class, such as benzodifuranyl and thiazolopyrimidines, are explored for their analgesic and anti-inflammatory properties, contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Additionally, pyrano[2,3-d]pyrimidines and related derivatives have been synthesized and tested for their antibacterial activities, indicating potential applications in antimicrobial therapy (El-Agrody et al., 2000).

Chemical Reactions and Processes

  • The compound's class has been studied for its involvement in various chemical reactions, such as reductive cleavage of aromaticcarboxamides. This research contributes to understanding the chemical processes and potential applications in organic synthesis and chemical engineering (Ragnarsson et al., 2001).

Advanced Synthesis Methods

  • Advanced synthesis methods have been developed for similar compounds, such as chromeno[2,3-d]pyrimidines, which are crucial in pharmaceutical chemistry. These methods focus on novel synthetic routes and the exploration of different substituents, contributing to the development of new drug candidates (Osyanin et al., 2014).

Solid-Phase Synthetic Methods

  • Solid-phase synthetic methods have been applied to develop libraries of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the potential for high-throughput synthesis of bioactive compounds (Heo & Jeon, 2017).

Cascade Transformations in Chemistry

  • Research on the condensation of trifluoroacetyl-substituted chromenes with aminouracils has led to the discovery of pyrido[2,3-d]pyrimidine derivatives, showcasing the importance of cascade transformations in organic synthesis (Popova et al., 2017).

Biotransformation and Metabolism

  • Studies on the biotransformation of pyrimidine during the metabolism of related compounds shed light on the metabolic pathways and potential implications in pharmacology and toxicology (Takahashi et al., 2014).

Anticancer and Anti-Inflammatory Properties

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, contributing to the search for new therapeutic agents (Rahmouni et al., 2016).

Safety And Hazards

This would involve studying any known safety hazards associated with the compound, including any necessary precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 2
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 3
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 4
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 5
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 6
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

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